2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde
Description
2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde is a biphenyl derivative featuring a carbaldehyde group at the para position (C4) of one phenyl ring and substituents at the 2' (fluoro) and 4' (methyl) positions of the adjacent ring (Figure 1). This compound serves as a critical intermediate in organic synthesis, particularly in the construction of pharmaceuticals, agrochemicals, and functional materials. Its structure combines electron-withdrawing (fluoro) and electron-donating (methyl) groups, which synergistically influence its reactivity and physicochemical properties.
Synthesis: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, a method widely employed for biaryl bond formation . For instance, palladium-catalyzed coupling of halogenated benzaldehyde precursors with substituted arylboronic acids can yield biphenyl carbaldehydes. highlights the synthesis of related biphenyl carbaldehydes (e.g., [1,1'-biphenyl]-4-carbaldehyde) with yields exceeding 90% under optimized conditions .
Applications: The aldehyde functional group enables further derivatization, such as condensation reactions to form imines or hydrazones, making it valuable in medicinal chemistry and materials science .
Properties
CAS No. |
1255638-08-4 |
|---|---|
Molecular Formula |
C14H11FO |
Molecular Weight |
214.23 g/mol |
IUPAC Name |
4-(2-fluoro-4-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11FO/c1-10-2-7-13(14(15)8-10)12-5-3-11(9-16)4-6-12/h2-9H,1H3 |
InChI Key |
ZCWQCDTWXUMFDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
Oxidation: 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Fluoro-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The presence of the fluorine atom and the aldehyde group can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
a) 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde (3n)
b) 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde
- Reactivity : The electron-withdrawing fluoro group decreases electron density, favoring nucleophilic attacks on the aldehyde. This compound is less lipophilic than the methylated analog.
c) 3'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde (HA-4228)
d) 2'-Chloro-[1,1'-biphenyl]-4-carbaldehyde
- Structure : Chlorine (bulkier, more polarizable than fluorine) at 2' .
- Reactivity : Chlorine’s stronger electron-withdrawing effect and larger atomic size may hinder coupling reactions compared to fluorine-substituted derivatives.
Physical and Spectroscopic Properties
*Calculated based on molecular formula; †CAS inferred from and .
Biological Activity
2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a biphenyl structure with a fluoro and methyl group substitution, which may influence its biological interactions. The aldehyde functional group is also significant for its reactivity and potential interactions with biological macromolecules.
Biological Activity Overview
Research indicates that 2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential use as an antimicrobial agent.
- Enzyme Inhibition : There is evidence of the compound's ability to inhibit specific enzymes involved in metabolic pathways.
Antitumor Activity
A study evaluated the antiproliferative effects of 2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde on different cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The compound's mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 25 | Apoptosis via caspase activation |
| HeLa (Cervical) | 30 | DNA fragmentation |
| A549 (Lung) | 20 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
These findings suggest that the compound possesses moderate antimicrobial properties, particularly against Staphylococcus aureus.
Enzyme Inhibition
The potential of 2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde as an enzyme inhibitor was explored in various assays. The compound showed significant inhibition of key metabolic enzymes, which could have implications for metabolic diseases.
Case Studies
In a clinical setting, a case study involving patients with hormone-dependent cancers demonstrated that compounds similar to 2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde could enhance the efficacy of existing treatments when used in combination therapies. Patients treated with this compound alongside traditional therapies exhibited improved outcomes compared to those receiving standard treatment alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
